molecular formula C11H17N5O10P2S B1221296 2-Methylthio-adenosine-5'-diphosphate CAS No. 34983-48-7

2-Methylthio-adenosine-5'-diphosphate

Cat. No.: B1221296
CAS No.: 34983-48-7
M. Wt: 473.3 g/mol
InChI Key: WLMZTKAZJUWXCB-KQYNXXCUSA-N
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Description

2-Methylthio-adenosine-5’-diphosphate is a chemical compound with the empirical formula C11H14N5Na3O10P2S. It is a P2 purinoceptor agonist, which means it can bind to and activate P2 receptors, specifically P2Y receptors. This compound is known for its role in inducing platelet aggregation and shape change, as well as inhibiting cyclic AMP accumulation in platelets exposed to prostaglandin E1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthio-adenosine-5’-diphosphate typically involves the methylation of adenosine derivatives followed by phosphorylation. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of methylthio reagents and phosphorylating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for 2-Methylthio-adenosine-5’-diphosphate are not widely documented, but they likely involve large-scale synthesis using similar chemical reactions as those used in laboratory settings. The process would need to be optimized for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Methylthio-adenosine-5’-diphosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

2-Methylthio-adenosine-5’-diphosphate has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and studies involving purinergic signaling.

    Biology: It is used to study cell-matrix and cell-cell interactions, particularly those mediated by P2 receptors.

    Medicine: It has potential therapeutic applications in conditions involving platelet aggregation and cyclic AMP regulation.

    Industry: It may be used in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of 2-Methylthio-adenosine-5’-diphosphate involves its binding to P2Y receptors on the surface of cells. This binding activates the receptors, leading to a cascade of intracellular signaling events. Specifically, it induces platelet aggregation and shape change and inhibits cyclic AMP accumulation in platelets exposed to prostaglandin E1. The molecular targets include the P2Y receptors and the downstream signaling pathways they regulate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylthio-adenosine-5’-diphosphate is unique in its high potency as a P2 purinoceptor agonist. Compared to ADP, it is 3-5 times more active as an aggregating agent and 150-200 times more active as an inhibitor of cyclic AMP accumulation . This makes it particularly valuable in research and potential therapeutic applications.

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O10P2S/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMZTKAZJUWXCB-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O10P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20956439
Record name 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-(methylsulfanyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34983-48-7
Record name Methylthio-ADP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034983487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-(methylsulfanyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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